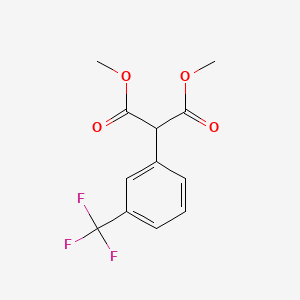

二甲基-(3-(三氟甲基)-苯基)-丙二酸酯

描述

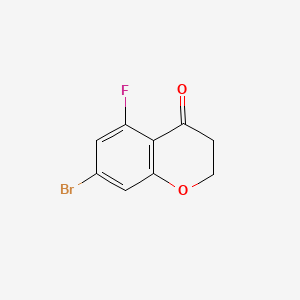

Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate is a chemical compound with the linear formula C10H10F3NO . It has a molecular weight of 217.19 . This compound is related to the trifluoromethyl group, which plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Synthesis Analysis

The synthesis of trifluoromethyl compounds has been a hot topic in synthetic chemistry . The radical trifluoromethylation by photoredox catalysis has emerged as a new protocol for photocatalytic radical reactions . These reactions can be performed by irradiation of visible light with a fluorescent light bulb, blue LED lamp, or even natural sunlight as a light source .Chemical Reactions Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates . Trifluoromethyl sulfonyl chloride (CF3SO2Cl) has been known as a useful source for the CF3 radical .科学研究应用

有机催化共轭加成

烷基甲基酮直接加成到 β-二甲基(苯基)甲硅烷基亚甲基丙二酸酯上,表现出高产率和优异的区域选择性和对映选择性。甲硅烷基对区域选择性和底物反应性有显著影响,展示了该化合物在精密合成化学应用中的效用 (Chowdhury & Ghosh, 2009)。

合成与结构研究

二甲基{2-[3-(4-硝基苯基)-1H-吡唑-5-基]乙基}丙二酸酯一水合物的合成及其分子结构已通过 NMR、X 射线衍射和从头算计算阐明。这项研究有助于了解取代丙二酸酯化合物的结构方面,以便在合成有机化学中进一步应用 (Jiménez-Cruz 等人,2003 年)。

制备方法和反应

已对由全氟-2-甲基丙烯与甲醇制备二甲基(三氟甲基)丙二酸酯的制备方法进行了改进,并对碱敏感物质的反应进行了研究。这些发现对于开发涉及二甲基(三氟甲基)丙二酸酯的新合成途径至关重要 (Ishikawa & Yokozawa, 1983)。

苯碘鎓叶立德合成

已经开发出一种由丙二酸酯合成苯碘鎓叶立德的通用方法。这些叶立德提供了多种 1,1-环丙烷二酯的途径,突出了该化合物在创建环状结构方面的多功能性 (Goudreau, Marcoux, & Charette, 2009)。

催化氢脱羧

使用福久美吖啶光氧化剂对羧酸和丙二酸衍生物进行催化氢脱羧,证明了该化合物在脱羧反应中的潜力。该方法允许丙二酸衍生物直接双脱羧,展示了将二甲基丙二酸酯有效用作亚甲基辛酮 (Griffin, Zeller, & Nicewicz, 2015)。

安全和危害

未来方向

属性

IUPAC Name |

dimethyl 2-[3-(trifluoromethyl)phenyl]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O4/c1-18-10(16)9(11(17)19-2)7-4-3-5-8(6-7)12(13,14)15/h3-6,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRPCXSCASOJDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=CC=C1)C(F)(F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S)-3-[(tert-Butyloxycarbonyl)amino]-4-oxo-4-[[(S)-3-benzyl-2-oxopiperidin-3-yl]amino]butyric acid benzyl ester](/img/structure/B592013.png)

![5-(Benzo[d][1,3]dioxol-5-yl)picolinic acid](/img/structure/B592018.png)

![6-(Trifluoromethoxy)benzo[d]thiazole](/img/structure/B592020.png)

![6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B592024.png)

![6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B592025.png)

![6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B592026.png)

![1H-Cyclopent[c]isoxazole-1-ethanol,-alpha--ethylhexahydro-,[1(S*),3a-alpha-,6a-alpha-]-(9CI)](/img/no-structure.png)

![7,7-Difluorotetrahydropyrrolo[1,2-a]pyrazine-1,3(2H,4H)-dione](/img/structure/B592031.png)

![(2E)-1-butyl-2-[(2E,4E)-5-(1-butyl-3,3-dimethyl-3a,4,5,6,7,7a-hexahydroindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-3a,4,5,6,7,7a-hexahydroindole;perchlorate](/img/structure/B592034.png)